![molecular formula C11H12N2O2 B6338921 3-Benzyldihydropyrimidine-2,4(1H,3H)-dione CAS No. 21038-70-0](/img/structure/B6338921.png)
3-Benzyldihydropyrimidine-2,4(1H,3H)-dione
Overview
Description
3-Benzyldihydropyrimidine-2,4(1H,3H)-dione (3-BDP) is a heterocyclic compound with a unique chemical structure and a wide range of potential applications in scientific research. It is a versatile synthetic building block for the synthesis of a variety of compounds, such as those used in medicinal chemistry, agrochemicals, and materials science. In addition, 3-BDP has been identified as a promising molecular scaffold for drug discovery and development.
Scientific Research Applications
Structural Analysis and Interaction
- The compound exhibits a nearly planar pyrimidine ring structure and shows notable interactions through hydrogen bonding, forming an inversion dimer. This structural configuration and interaction have implications in crystallography and materials science (El‐Brollosy et al., 2012).
Synthesis and Biological Activity
- A method was developed for synthesizing 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione, exhibiting anti-HIV reverse transcriptase and integrase activity. This highlights its potential in antiviral drug development (Tang et al., 2015).
Novel Synthesis Methods
- Innovative synthesis methods for dihydropyrimidine-2,4(1H,3H)-dione derivatives have been developed, contributing to advancements in pharmaceutical chemistry and highlighting the compound's significance in developing antibacterial, fungicidal, and antiallergic agents (Osyanin et al., 2014).
Cytotoxic Evaluation
- New compounds synthesized from dihydropyrimidine-2,4(1H,3H)-dione have been evaluated for cytotoxicity against cancer cell lines, indicating its potential in cancer treatment (Udayakumar et al., 2017).
Versatility in Synthesis
- The compound's derivatives demonstrate versatility in synthesis methods and structural diversity, leading to variations in biopharmaceutical properties. This underscores its potential in pharmaceutical development (Jatczak et al., 2014).
properties
IUPAC Name |
3-benzyl-1,3-diazinane-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10-6-7-12-11(15)13(10)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWJKGWZFVOKLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyldihydropyrimidine-2,4(1H,3H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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